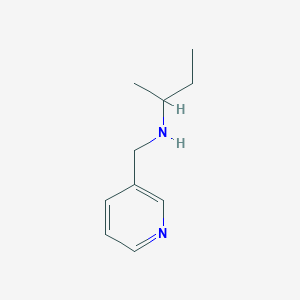
N-(pyridin-3-ylmethyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives often involves palladium-catalyzed reactions, as seen in the preparation of N-arylpyrimidin-2-amine derivatives using optimized Buchwald-Hartwig amination conditions . Similarly, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition and a stereoselective alkylation . These methods could potentially be adapted for the synthesis of "N-(pyridin-3-ylmethyl)butan-2-amine".
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, as demonstrated by the X-ray crystal analysis of N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane and its copper(II) complex, which revealed a syn chair-chair conformation and a distorted octahedral geometry around the copper ion . The structure of 4-methyl-N-(3-methylphenyl)pyridin-2-amine shows a twisted conformation with significant dihedral angles . These findings suggest that "N-(pyridin-3-ylmethyl)butan-2-amine" may also exhibit a complex conformation that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can vary widely. For instance, the existence of dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine indicates a competition between the thiazole and pyridine groups to accommodate the tautomeric hydrogen . This suggests that "N-(pyridin-3-ylmethyl)butan-2-amine" might also exhibit interesting reactivity patterns, potentially including tautomerism.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the UV-vis absorption spectra of highly conjugated functionalized 2-pyridones indicate potential utility for filtration of shortwave radiation . The crystal structure of a cadmium(II) complex of a tetradentate ligand derived from pyridinecarbaldehyde showed several hydrogen bonds, highlighting the importance of non-covalent interactions in determining the properties of these compounds . These insights could be relevant to understanding the properties of "N-(pyridin-3-ylmethyl)butan-2-amine".
Aplicaciones Científicas De Investigación
Coordination Polymers and Supramolecular Structures
N-(pyridin-3-ylmethyl)butan-2-amine and related bis(pyridyl) ligands have been utilized in constructing various coordination polymers and supramolecular architectures. For instance, they have been used to form helical silver(I) coordination polymers with interesting structural features, such as alternating one-dimensional left- and right-handed helical chains in achiral complexes (Zhang et al., 2013). Similarly, these ligands have contributed to the formation of mercury supramolecular structures with diverse motifs mediated by mercury-halide clusters and non-covalent interactions (Ye et al., 2016).
Catalysis and Polymerization
These compounds also play a role in catalysis and polymerization. For example, their derivatives have been involved in the synthesis of phosphorescent six-member ring bis-cyclometalated heteroleptic iridium(III) complexes, showing potential in surface functionalization due to their photoemission quantum yields and stability (Volpi et al., 2012). Additionally, the pyrazolylamine ligands derived from these compounds have been used in nickel(II)-catalyzed oligomerization and polymerization of ethylene, highlighting their significance in the development of polymers with varying molecular weights and properties (Obuah et al., 2014).
Crystallography and Material Science
In crystallography, these ligands have been instrumental in the formation of complex crystal structures. For instance, the reaction with silver salts led to the development of a helical coordination polymer with a two-dimensional supramolecular network, showcasing the versatility of these ligands in creating intricate structures (Moon et al., 2015).
Luminescent Properties
Additionally, these ligands have been shown to contribute to the luminescent properties of coordination complexes. The solid-state luminescent properties of complexes containing these ligands vary based on the nature of inorganic anions involved, suggesting their potential in developing new luminescent materials (Zhang et al., 2013).
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-9(2)12-8-10-5-4-6-11-7-10/h4-7,9,12H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTLWUJKNPIUIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405893 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)butan-2-amine | |
CAS RN |
869941-70-8 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

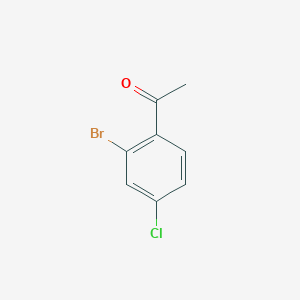
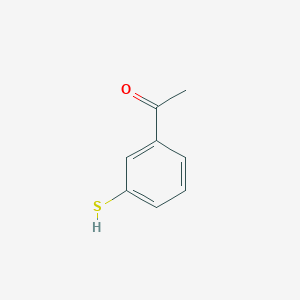
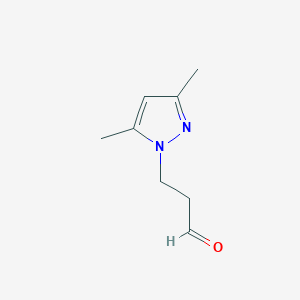
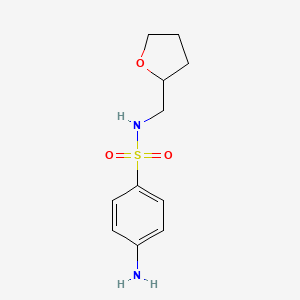
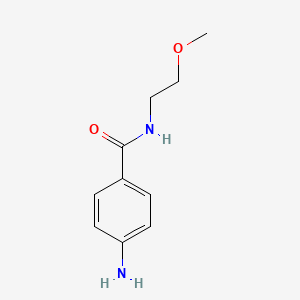

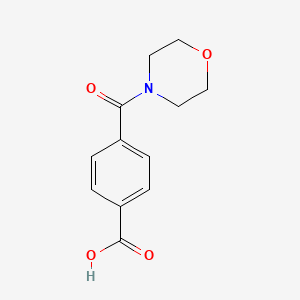
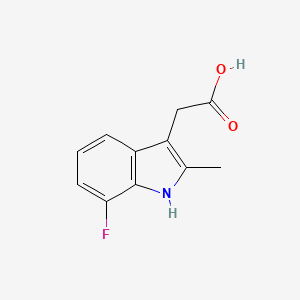

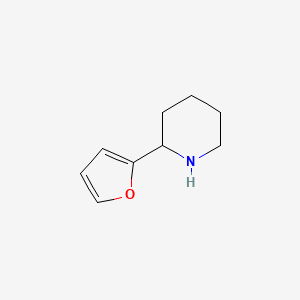
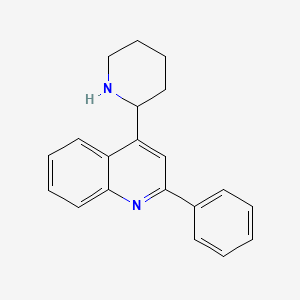
![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)
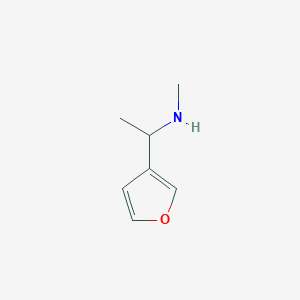
![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)